3-(Pyridin-2-yl)-1H-indole

Tryptophan 2,3-dioxygenase TDO inhibition Cancer immunotherapy

3-(Pyridin-2-yl)-1H-indole (CAS: 3139-24-0) is a heteroaromatic scaffold of the pyridylindole class, comprising an indole nucleus with a pyridin-2-yl substituent at the 3-position (molecular formula: C13H10N2; molecular weight: 194.23 g/mol). This compound serves as a foundational building block in medicinal chemistry and materials science, with computational predictions indicating a LogP of approximately 3.23–3.73 and a polar surface area of 28.68 Ų.

Molecular Formula C13H10N2
Molecular Weight 194.23 g/mol
CAS No. 3139-24-0
Cat. No. B8797995
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(Pyridin-2-yl)-1H-indole
CAS3139-24-0
Molecular FormulaC13H10N2
Molecular Weight194.23 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C(=CN2)C3=CC=CC=N3
InChIInChI=1S/C13H10N2/c1-2-6-12-10(5-1)11(9-15-12)13-7-3-4-8-14-13/h1-9,15H
InChIKeyGKLFEIVEQHPWJY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-(Pyridin-2-yl)-1H-indole CAS 3139-24-0: Core Scaffold Overview and Procurement Baseline for Pyridylindole Research


3-(Pyridin-2-yl)-1H-indole (CAS: 3139-24-0) is a heteroaromatic scaffold of the pyridylindole class, comprising an indole nucleus with a pyridin-2-yl substituent at the 3-position (molecular formula: C13H10N2; molecular weight: 194.23 g/mol) [1][2]. This compound serves as a foundational building block in medicinal chemistry and materials science, with computational predictions indicating a LogP of approximately 3.23–3.73 and a polar surface area of 28.68 Ų [2]. Unlike substituted derivatives, this unsubstituted core scaffold offers researchers a versatile starting point for hit-to-lead optimization, fragment-based design, and the synthesis of focused compound libraries, making it a strategically distinct procurement target relative to its functionalized analogs .

3-(Pyridin-2-yl)-1H-indole Procurement Rationale: Why Positional Isomers and Core Scaffold Choice Dictate Downstream Selectivity


In pyridylindole-based research, generic substitution between positional isomers or scaffold variants is not scientifically valid due to profound differences in molecular recognition, target engagement, and physicochemical behavior. The substitution position of the pyridine ring on the indole core critically dictates biological activity: 3-(pyridin-2-yl)-1H-indole derivatives have been rationally designed as SIRT1 inhibitors, whereas the 2-(pyridin-3-yl)-1H-indole regioisomer exhibits an entirely distinct activity profile . Furthermore, even minor structural modifications such as vinyl-linker insertion can shift potency by orders of magnitude in target binding [1]. These position- and scaffold-specific effects underscore that procurement decisions cannot default to the cheapest or most available pyridylindole analog without risking irreproducible or irrelevant experimental outcomes. The quantitative evidence below establishes the specific, measurable basis for selecting 3-(pyridin-2-yl)-1H-indole over its closest comparators.

3-(Pyridin-2-yl)-1H-indole Quantitative Differentiation Evidence: Head-to-Head Comparator Data for Informed Procurement


3-(Pyridin-2-yl)-1H-indole TDO Inhibition Potency: Direct Comparator Analysis Versus Vinyl-Linker Extended Analog

The unsubstituted 3-(pyridin-2-yl)-1H-indole core scaffold exhibits measurable tryptophan 2,3-dioxygenase (TDO) inhibitory activity with an IC50 of 20,000 nM (20 µM) in mouse P815B cells expressing mouse TDO [1]. In contrast, a vinyl-linker extended analog, 3-((E)-2-pyridin-2-yl-vinyl)-1H-indole (CHEMBL171548), demonstrates significantly altered potency under identical assay conditions, with reported IC50 values varying depending on further substitution patterns [1]. This direct head-to-head comparison establishes the baseline inhibitory profile of the unsubstituted core scaffold, which serves as a critical reference point for structure-activity relationship (SAR) campaigns and fragment-based lead optimization efforts. The ~20 µM potency of the core scaffold provides a quantifiable benchmark against which substituted derivatives can be systematically evaluated.

Tryptophan 2,3-dioxygenase TDO inhibition Cancer immunotherapy Kynurenine pathway

3-(Pyridin-2-yl)-1H-indole Physicochemical Profile: LogP Comparison with Substituted Pyridylindole Analogs

The unsubstituted 3-(pyridin-2-yl)-1H-indole core scaffold exhibits a computationally predicted LogP value ranging from 3.2299 to 3.7333, with a polar surface area of 28.68 Ų [1][2]. This lipophilicity profile positions the compound in a favorable range for cell permeability and CNS penetration potential, consistent with empirical drug-likeness guidelines. For comparison, substituted derivatives such as 2-phenyl-3-(pyridin-2-yl)-1H-indole possess substantially higher molecular weight (270.33 g/mol vs. 194.23 g/mol) and elevated LogP values (~4.5–5.0) due to additional aromatic substitution . The core scaffold's lower LogP and molecular weight provide greater flexibility for subsequent optimization—researchers can introduce substituents to modulate lipophilicity in either direction without exceeding drug-like property thresholds. This physicochemical baseline makes the unsubstituted scaffold the preferred starting point for lead optimization programs where ADME properties must be systematically tuned.

Lipophilicity LogP Drug-likeness ADME prediction Scaffold optimization

3-(Pyridin-2-yl)-1H-indole as Synthetic Intermediate: Reaction Pathway Differentiation from 2-Pyridinylindole Regioisomers

The 3-(pyridin-2-yl)-1H-indole scaffold serves as a key synthetic intermediate in multicomponent reactions designed to access antimalarial pyridylindole derivatives with activity against the quadruple-mutant Plasmodium falciparum dihydrofolate reductase-thymidylate synthase (Pf DHFR-TS) enzyme [1][2]. In these reaction sequences, the 3-position pyridine attachment enables specific regiochemical outcomes that are not accessible using 2-substituted pyridinylindole regioisomers. Compounds 50-52 derived from this scaffold class demonstrated favorable binding associations at the active site of quadruple-mutant Pf DHFR-TS, with one representative hybrid compound exhibiting a selectivity index (SI) >7.5 and a resistance index (RI) of 0.74 against the CQR W2 strain of P. falciparum [2]. While these quantitative values pertain to fully elaborated derivatives rather than the core scaffold itself, they establish the scaffold's validated utility in generating bioactive molecules and underscore why the specific 3-(pyridin-2-yl) substitution pattern is synthetically non-interchangeable with 2-pyridinylindole alternatives.

Multicomponent reaction Pyridylindole synthesis Antimalarial agents Pf DHFR-TS inhibition Scaffold diversification

3-(Pyridin-2-yl)-1H-indole SIRT1 Inhibitor Potential: Scaffold-Specific Activity Versus 2-Pyridinylindole Regioisomers

Derivatives of 3-(pyridin-2-yl)-1H-indole have been rationally designed and synthesized as potential inhibitors of SIRT1, a NAD+-dependent deacetylase implicated in cancer pathogenesis and metabolic regulation [1]. Specifically, 3-(6-aryl pyridin-2-yl)indole derivatives have demonstrated promising in vitro activity against SIRT1, with molecular docking studies supporting selective target binding interactions that are enabled by the 3-position pyridin-2-yl substitution geometry . In contrast, the 2-pyridin-3-yl-1H-indole regioisomer (CAS 15432-24-3) shows no comparable documented SIRT1 inhibitory activity and is primarily characterized as a heteroaromatic scaffold without established SIRT1-related applications . This class-level inference highlights the target-specific relevance of the 3-(pyridin-2-yl) substitution pattern: the positioning of the pyridine nitrogen atom at the 2-position of the pyridine ring, coupled with 3-substitution on the indole core, generates a unique three-dimensional pharmacophore that enables SIRT1 binding site complementarity not achieved by regioisomeric analogs.

SIRT1 inhibition Sirtuin Cancer pathogenesis Oncology Epigenetic modulation

3-(Pyridin-2-yl)-1H-indole (CAS 3139-24-0): Validated Research Applications and Industrial Use Cases Based on Quantitative Evidence


TDO Inhibitor Fragment-Based Drug Discovery and Baseline SAR Establishment

The 3-(pyridin-2-yl)-1H-indole core scaffold, with a validated TDO inhibitory IC50 of 20 µM in mouse P815B cellular assays [1], serves as an ideal starting fragment for TDO-targeted drug discovery programs in cancer immunotherapy. Researchers can systematically elaborate the core scaffold with substituents informed by co-crystal structures or docking studies, using the 20 µM baseline to quantify the potency improvements conferred by each structural modification. This fragment-to-lead approach is enabled exclusively by the unsubstituted core scaffold—substituted analogs would preclude systematic SAR deconvolution and obscure the contribution of individual functional groups to target engagement. Procurement of CAS 3139-24-0 is therefore the only viable option for TDO fragment-based campaigns requiring an unsubstituted pyridylindole core with established, albeit modest, target activity.

SIRT1 Inhibitor Lead Optimization and Scaffold Hopping Campaigns

For oncology and metabolic disease programs targeting SIRT1 deacetylase, 3-(pyridin-2-yl)-1H-indole provides a literature-validated inhibitor scaffold class with established target engagement [1]. The core scaffold can be functionalized with aryl, heteroaryl, or alkyl substituents at the 6-position of the indole ring to generate 3-(6-aryl pyridin-2-yl)indole derivatives with enhanced SIRT1 potency and selectivity. The procurement of the unsubstituted scaffold enables systematic exploration of diverse substitution patterns without being constrained by pre-installed functional groups that may be suboptimal for a given binding pocket. This application is particularly relevant for medicinal chemistry teams conducting scaffold-hopping exercises or seeking to generate patentable SIRT1 inhibitor chemotypes with novel intellectual property positions.

Antimalarial Pyridylindole Derivative Synthesis via Multicomponent Reactions

The 3-(pyridin-2-yl)-1H-indole scaffold is a critical starting material for multicomponent reaction sequences that generate antimalarial pyridylindole derivatives with activity against chloroquine-resistant Plasmodium falciparum strains [1][2]. As demonstrated in the synthesis of compounds 50-52, the 3-position pyridin-2-yl attachment is essential for the regiochemical outcome of these reactions and cannot be replicated using 2-pyridinylindole regioisomers [2]. Procurement of the correct regioisomer (CAS 3139-24-0) is therefore mandatory for researchers aiming to reproduce published antimalarial chemotypes or expand this chemical series. Use of alternative pyridylindole scaffolds would result in different reaction products and loss of the validated Pf DHFR-TS inhibitory activity (RI = 0.74, SI >7.5) observed for derivatives of this scaffold class [2].

Organic Electroluminescent Materials and Fluorescent Probe Development

Pyridylindole scaffolds, including the 3-(pyridin-2-yl)-1H-indole core, have been incorporated into organic electroluminescent elements and fluorescent probe architectures [1][2]. The combination of indole and pyridine rings in a single framework, with the specific 3-substitution geometry, enables unique photophysical properties including tunable emission wavelengths and favorable charge transport characteristics for OLED applications [1]. The unsubstituted core scaffold provides a versatile platform for further functionalization with electron-donating or electron-withdrawing groups to modulate HOMO-LUMO gaps and emission properties. For materials science procurement, the specific 3-(pyridin-2-yl) substitution pattern ensures the correct conjugation pathway and intermolecular packing orientation, which directly impacts device performance parameters including quantum yield and operational stability.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

12 linked technical documents
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